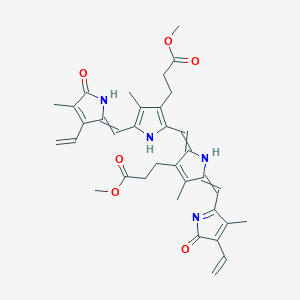

Biliverdin dimethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYVAVFUXFUFHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276690 |

Source

|

| Record name | BILIVERDIN DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-62-8 |

Source

|

| Record name | BILIVERDIN DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biliverdin dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Biliverdin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester (BVE) is a synthetic, esterified derivative of biliverdin, a linear tetrapyrrole pigment that serves as a key intermediate in the heme catabolic pathway.[1] Its unique photophysical characteristics, including absorption in the far-red region of the spectrum and a generally low fluorescence quantum yield, have garnered significant interest within the scientific community. This interest is particularly pronounced in the development of far-red fluorescent proteins for deep-tissue bio-imaging, where BVE can act as a chromophore.[1] Furthermore, the parent compound, biliverdin, is recognized for its potent antioxidant and anti-inflammatory properties, adding another layer of complexity and potential therapeutic relevance to the study of its derivatives.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of biliverdin dimethyl ester. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes.

Core Photophysical Properties

The photophysical behavior of this compound is highly sensitive to its environment, particularly the polarity and protic nature of the solvent. This sensitivity is attributed to the flexible, open-chain structure of the molecule, which can adopt various conformations and engage in specific interactions such as hydrogen bonding.

Absorption and Emission Spectra

This compound exhibits two primary absorption bands: a sharp peak in the near-UV region around 375-381 nm (S0 → Sn>1 transition) and a broader band in the far-red region around 660 nm (S0 → S1 transition). The exact position of these peaks can shift depending on the solvent. For instance, in methanol, the S0 → S1 absorption peak shows a redshift compared to its position in acetonitrile (B52724) and chloroform (B151607).

The fluorescence emission of BVE is generally weak, with a quantum yield of approximately 0.01% in solution. The emission spectrum is also solvent-dependent. In aprotic solvents like chloroform and acetonitrile, the emission peak redshifts with increasing solvent polarity. A notable phenomenon occurs in protic solvents like methanol, where a new emission peak can appear around 650 nm, attributed to a luminous species designated as lumin-BVE (LBVE). This species can be induced by heat or light in protic environments.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Max (S0 → Sn>1) (nm) | Absorption Max (S0 → S1) (nm) | Emission Max (nm) |

| Chloroform (CHCl3) | 379 | ~660 | 700 |

| Acetonitrile (CH3CN) | - | ~660 | 720 |

| Methanol (CH3OH) | 375 | 666 | 735 (main peak), 650 (LBVE) |

| Benzene | 381 | - | - |

| Dichloromethane | 381 | - | - |

| Ethanol | - | - | 710, 770[1] |

Molar Extinction Coefficients

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For this compound, the most significant absorption is in the near-UV region.

Table 2: Molar Extinction Coefficients of this compound

| Wavelength (nm) | Molar Extinction Coefficient (ε) (cm-1/M) | Solvent |

| 376.0 | 56,200 | - |

| 381 | 55,400 | Benzene |

| 379 | 55,200 | Chloroform |

| 375 | 53,000 | Methanol |

| 381 | 44,000 | Dichloromethane |

Quantum Yields and Lifetimes

The fluorescence quantum yield of this compound is characteristically low in solution, indicating that non-radiative decay pathways are dominant. However, when complexed with certain proteins or metal ions, the quantum yield can be significantly enhanced. For instance, the fluorescence quantum yield of a BVE-Zn2+ complex can increase to 5%.

The excited-state dynamics of BVE are complex and occur on ultrafast timescales. Time-resolved spectroscopy has revealed multiple decay pathways that are highly dependent on the solvent.

Table 3: Fluorescence Lifetimes of this compound in Methanol

| Component | Lifetime (τ) | Description |

| τ1 | - | - |

| τ2 | ~0.5 ns | - |

| τ3 | ~1 ns | Associated with LBVE |

| τ4 | ~4.5 ns | Associated with LBVE |

In aprotic solvents, a very fast non-radiative decay of ~2 ps accounts for the majority (95%) of the excited-state population loss. A minor emissive decay pathway of ~30 ps is also observed, likely associated with incomplete isomerization. In protic solvents, the dynamics are more intricate due to hydrogen bonding. An 800 fs emissive pathway becomes a major decay channel (~70%), while the ~2 ps decay pathway is less significant (15%). A longer timescale decay of >300 ps is also present in protic environments.

The triplet state of this compound has been generated and studied using pulse radiolysis. In benzene, the triplet state has a half-life of 6.7 µs and absorbs broadly from 360 to 1000 nm. The singlet-triplet intersystem crossing efficiency is very low, with a limit of 0.001.

Experimental Protocols

The characterization of the photophysical properties of this compound relies on a suite of spectroscopic techniques. Below are generalized methodologies for the key experiments cited.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., chloroform, acetonitrile, methanol) at a known concentration (e.g., 2 to 110 µM). Ensure the solvent is of spectroscopic grade.

-

Absorption Measurement: Use a UV-Vis spectrophotometer (e.g., HP 8453) to measure the absorbance of the sample across a relevant wavelength range (e.g., 300-800 nm). A solvent-only baseline should be recorded and subtracted from the sample spectrum. The spectral bandwidth should be set appropriately (e.g., 1.0 nm).

-

Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at a wavelength where it absorbs (e.g., 580 nm). Scan the emission wavelengths over a range that captures the entire fluorescence profile (e.g., 600-850 nm). The spectra should be corrected for the instrument's response function.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield. Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Spectroscopy

Objective: To measure the excited-state lifetimes and dynamics of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed laser source for excitation (e.g., a picosecond diode laser), a sample holder, a monochromator to select the detection wavelength, a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Excitation: Excite the sample with short pulses of light at an appropriate wavelength.

-

Photon Detection: Detect the emitted single photons. The time difference between the excitation pulse and the arrival of the emitted photon is measured with high precision.

-

Data Analysis: A histogram of these time differences is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to a multi-exponential decay model to extract the fluorescence lifetimes (τ). The instrument response function (IRF) of the system must be measured and accounted for in the fitting process.[2]

Methodology (Femtosecond Transient Absorption Spectroscopy):

-

Instrumentation: Employ a pump-probe setup. A high-intensity, ultrashort "pump" pulse excites the sample. A weaker, time-delayed "probe" pulse passes through the sample, and its absorption is measured.

-

Data Acquisition: The change in absorbance of the probe is measured as a function of the time delay between the pump and probe pulses. This provides information about the excited-state absorption and the kinetics of the excited-state population decay.

-

Data Analysis: The transient absorption data is analyzed to identify different kinetic components and their corresponding time constants, revealing the various excited-state decay pathways.

Visualizing Molecular Processes

Excited-State Decay Pathways of this compound

The following diagram illustrates the solvent-dependent excited-state decay pathways of this compound upon photoexcitation.

Caption: Solvent-dependent excited-state decay pathways of BVE.

Heme Catabolism and Biliverdin Formation

This compound is a synthetic derivative of biliverdin, which is naturally produced during the breakdown of heme. This pathway is a fundamental biological process.

Caption: Heme catabolism leading to biliverdin formation.

Applications and Future Directions

The distinct photophysical properties of this compound make it a valuable tool in several areas of research and development.

-

Bio-imaging: BVE's ability to serve as a chromophore for far-red fluorescent proteins is a key application.[1] These proteins are crucial for in vivo imaging due to the reduced light scattering and tissue autofluorescence in the near-infrared window.[3] The membrane-permeable nature of BVE allows it to enhance the fluorescence of certain engineered proteins like smURFP within cells.[3]

-

Photodynamic Therapy (PDT): While not a primary photosensitizer itself, the study of biliverdin and its derivatives contributes to the broader understanding of tetrapyrrole photochemistry, which is central to PDT.[4][5] The ability of related molecules to generate reactive oxygen species upon illumination is the basis for this cancer therapy.

-

Biosensors: The fluorescence of BVE can be modulated by its environment, suggesting its potential use in the development of novel biosensors. For example, the smURFP protein, which utilizes BVE as a chromophore, has been explored as a sensor for biliverdin in blood serum.[1]

Future research will likely focus on several key areas:

-

Improving Quantum Yields: Strategies to enhance the fluorescence quantum yield of BVE, either through chemical modification or by designing novel protein scaffolds, will be critical for developing brighter far-red fluorescent probes.

-

Elucidating Biological Roles: While the anti-inflammatory effects of biliverdin are known, further investigation into the specific signaling pathways modulated by biliverdin and its derivatives is warranted.

-

Therapeutic Applications: Leveraging the antioxidant properties of the biliverdin scaffold for therapeutic purposes remains an active area of investigation.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biliverdin Reductase-A Deficiency Brighten and Sensitize Biliverdin-binding Chromoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temoporfin improves efficacy of photodynamic therapy in advanced biliary tract carcinoma: A multicenter prospective phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Biliverdin Dimethyl Ester Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of biliverdin (B22007) dimethyl ester isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the methodologies for obtaining and analyzing these important tetrapyrrolic compounds.

Biliverdin and its derivatives are of significant interest due to their potent antioxidant properties and their role in cellular signaling pathways. The ability to synthesize and purify specific isomers of biliverdin dimethyl ester is crucial for investigating their biological functions and therapeutic potential. This guide details established experimental protocols, presents quantitative data in a clear and accessible format, and provides visual representations of key biological pathways and experimental workflows.

Synthesis of this compound Isomers

The synthesis of biliverdin IX isomers typically begins with the oxidative cleavage of hemin (B1673052). Subsequent esterification of the resulting biliverdin isomers yields the corresponding dimethyl esters. While biliverdin IXα is the most common and physiologically relevant isomer, methods have been developed to generate and isolate the β, γ, and δ isomers as well.

A common synthetic approach involves the dehydrogenation of bilirubin (B190676) followed by methylation. For instance, bilirubin can be treated with a benzoquinone in acetic acid to yield a mixture of biliverdin isomers, which are then methylated.[1] Total synthesis routes have also been developed, offering greater control over the final product.[2][3] One such approach involves the condensation of two dipyrrinone fragments.[3]

Experimental Protocol: Synthesis of Biliverdin IXα Dimethyl Ester from Hemin

This protocol is adapted from established methods involving the oxidative cleavage of hemin.[4]

-

Oxidative Cleavage of Hemin:

-

Dissolve hemin in a suitable solvent such as pyridine.

-

Add an oxidizing agent, for example, hydrogen peroxide or ascorbic acid, under controlled temperature conditions.

-

The reaction progress can be monitored by observing the color change from reddish-brown to green.

-

Upon completion, the reaction mixture is worked up to isolate the crude biliverdin.

-

-

Esterification to this compound:

-

The crude biliverdin is dissolved in a solution of methanol (B129727) containing a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The mixture is typically stirred at room temperature or gently heated for several hours to ensure complete esterification of the propionic acid side chains.

-

The reaction is quenched by neutralization, and the this compound is extracted into an organic solvent like chloroform (B151607) or dichloromethane.

-

-

Purification:

-

The crude this compound is then purified using chromatographic techniques as detailed in the following section.

-

Purification of this compound Isomers

The separation of the different this compound isomers is a critical step due to their structural similarity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.[5][6]

Thin-Layer Chromatography (TLC)

TLC is a valuable method for the analytical and small-scale preparative separation of this compound isomers. Neutral solvent systems are often employed to achieve effective separation on silica (B1680970) gel plates.

Table 1: TLC Solvent Systems for Separation of Biliverdin IX Dimethyl Ester Isomers

| Solvent System | Ratio (v/v/v) | Reference |

| Benzene - Acetone - Methanol | 100 : 20 : 0.5 | |

| Chloroform - Acetone | 95 : 5 |

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is suitable for both analytical and preparative scale purification of this compound isomers.[6] Reversed-phase columns are commonly used with gradient elution systems.

Experimental Protocol: HPLC Separation of Biliverdin IXβ and IXδ Dimethyl Esters

This protocol is based on a method developed for the separation of biliverdin isomers.[6]

-

Sample Preparation: Dissolve the mixture of this compound isomers in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., Synergi™ 4 µm Fusion-RP 80 Å, 250 x 10 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[6]

-

Flow Rate: A typical flow rate is around 3 mL/min.

-

Detection: UV-vis detector set to the absorption maxima of the biliverdin isomers (around 380 nm and 650 nm).[6]

-

-

Gradient Elution: A linear gradient is applied, starting with a lower concentration of acetonitrile and gradually increasing it over the course of the run to elute the different isomers.[6]

-

Fraction Collection: Fractions corresponding to the individual isomer peaks are collected for further analysis.

Characterization of this compound Isomers

Following purification, the identity and purity of the this compound isomers are confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy

UV-visible spectroscopy is a fundamental technique for characterizing biliverdin dimethyl esters. They typically exhibit two main absorption bands: a sharp Soret-like band around 375-380 nm and a broader band in the visible region around 650 nm.[6] The exact position of these maxima can be influenced by the solvent and the specific isomer.

Table 2: UV-Visible Absorption Maxima of Biliverdin IX Isomer Dimethyl Esters in Methanol

| Isomer | Soret-like Band (nm) | Visible Band (nm) | Reference(s) |

| IXα | ~375 | ~650 | |

| IXβ | 378 | 650 | [6] |

| IXδ | 376 | 650 | [6] |

It is important to note that the long-wavelength band is highly sensitive to the presence of acid, which can cause a significant red shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound isomers.[7] The chemical shifts of the protons and carbons provide detailed information about the molecular structure, including the substitution pattern on the pyrrole (B145914) rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of these compounds.

Biological Context and Signaling Pathways

Biliverdin is a product of heme catabolism, a process catalyzed by the enzyme heme oxygenase (HO).[8][9] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase (BVR).[8][10][11] This heme oxygenase/biliverdin reductase pathway is not only a degradation route but also plays a crucial role in cellular defense against oxidative stress.[8][9][12] Bilirubin, the product of BVR activity, is a potent antioxidant.[12][13] The BVR enzyme itself has been identified as a potential drug target due to its involvement in various signaling pathways, including those related to insulin, MAP kinases, and PKC.[12][14][15]

References

- 1. The isomeric heterogeneity of this compound derived from bilirubin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. "Bile pigment studies-VII New syntheses of biliverdin-IXα dimethyl este" by Kevin M. Smith and Ravindra K. Pandey [repository.lsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation and identification of biliverdin isomers and isomer analysis of phycobilins and bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 9. The heme oxygenase/biliverdin reductase pathway in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biliverdin - Wikipedia [en.wikipedia.org]

- 14. Biliverdin reductase as a target in drug research and development: Facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Spectroscopic Analysis of Biliverdin Dimethyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze biliverdin (B22007) dimethyl ester (BVDE) and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the accurate characterization of these important bile pigments.

Biliverdin dimethyl ester, a synthetic derivative of the heme degradation product biliverdin, serves as a crucial model compound in various biochemical and biophysical studies.[1][2] Its role as a chromophore in far-red fluorescent proteins has garnered significant interest for bio-imaging applications.[1][2] Understanding the spectroscopic properties of BVDE and its derivatives is paramount for elucidating their structure, dynamics, and interactions in biological systems.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₈N₄O₆ | [3] |

| Molecular Weight | 610.70 g/mol | [3] |

| CAS Number | 10035-62-8 | [3] |

Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound. These values can vary depending on the solvent and the specific isomer being studied.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for identifying and quantifying biliverdin derivatives. The spectra are characterized by a sharp Soret-like band around 375 nm and a broader band in the 650-700 nm region.

| Solvent | λmax (Soret-like band) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λmax (Q-like band) (nm) | Reference |

| Methanol | 375 | 53,000 | ~650 | |

| Methanol | 376 | 56,200 | 666 | |

| Chloroform | 379 | 55,200 | - | |

| Benzene | 381 | 55,400 | - | |

| Dichloromethane | 381 | 44,000 | - | |

| Acetonitrile | - | - | 720 (Emission) | |

| Chloroform | - | - | 700 (Emission) | |

| Methanol | - | - | 735 (Emission) |

Note: The long-wavelength band is highly sensitive to acid, with a 10-fold molar excess of HCl causing a significant red shift of 35-50 nm and a near doubling of the maximum absorption.

Fluorescence Spectroscopy

This compound is known to have a very low fluorescence quantum yield in solution, typically around 0.01%. However, its fluorescence properties are of interest, particularly in the context of fluorescent protein development.

| Solvent | Excitation (nm) | Emission Maxima (nm) | Reference |

| Ethanol | - | 710, 770 | [1][2] |

| Methanol | 580 | ~735 and a new peak at 650 | |

| Acetonitrile | 580 | 720 | |

| Chloroform | 580 | 700 |

Note: In protic solvents like methanol, a new emissive species, termed lumin-BVE (LBVE), can appear with an emission peak around 650 nm.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline typical experimental protocols for sample preparation and spectroscopic measurements.

Synthesis and Purification of Biliverdin IXα Dimethyl Ester

A common method for obtaining biliverdin IXα dimethyl ester is through the extraction from natural sources, such as emu eggshells, followed by esterification.

Materials:

-

Emu eggshells

-

Methanolic sulfuric acid

-

Solvents for liquid-liquid extraction (e.g., chloroform, dichloromethane)

-

Silica (B1680970) gel for flash column chromatography

Procedure:

-

Digestion and Extraction: The eggshells undergo a two-step acid digestion. This is followed by a liquid-liquid extraction to partition the pigments into an organic phase.

-

Esterification: The carboxylic acid groups of the extracted biliverdin are esterified, typically using a methanolic sulfuric acid solution.

-

Purification: The resulting this compound is purified by short silica gel flash column chromatography.

-

Characterization: The purified product can be characterized by TLC, UV-Vis spectroscopy, IR spectroscopy, ¹H NMR spectroscopy, and ESI⁺ mass spectrometry.

UV-Visible and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer (e.g., HP 8453)

-

A fluorimeter (e.g., Horiba Jobin Yvon Fluoromax-4)[5]

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired spectroscopic grade solvent at a known concentration.

-

UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm). Use the pure solvent as a blank.

-

Fluorescence Measurement: Record the emission spectrum by exciting the sample at a suitable wavelength (e.g., 380 nm, 580 nm, or 630 nm).[5] The emission can be scanned over a range of 650-800 nm.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of biliverdin derivatives.

Instrumentation:

-

A high-field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional techniques such as ¹H-¹³C HSQC, ¹H-¹H TOCSY, and ¹H-¹H NOESY can be employed for detailed signal assignment.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of biliverdin derivatives.

Instrumentation:

-

An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).[7]

Procedure:

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ESI source.

-

Ionization: The molecules are ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.

-

Tandem MS (MS/MS): For structural information, collision-induced dissociation (CID) can be used to fragment the parent ion and analyze the resulting product ions.[8]

Signaling Pathways and Experimental Workflows

Biliverdin and its metabolism are intricately linked to cellular signaling. Biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin (B190676), is a pleiotropic protein with roles in various signaling cascades, including the insulin/IGF-1/IRK/PI3K/MAPK pathways.[9][10][11]

Heme Degradation and Biliverdin Production

The initial step in this biological context is the breakdown of heme.

Caption: Heme degradation pathway to produce biliverdin.

Biliverdin Reductase (BVR) Signaling Cascade

BVR is not just a simple reductase; it also functions as a kinase and a transcription factor, integrating heme metabolism with major cell signaling networks.[9][12][13]

Caption: Multifaceted signaling roles of Biliverdin Reductase (BVR).

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the systematic spectroscopic characterization of this compound derivatives.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. Ultrafast spectroscopy of this compound in solution: pathways of excited-state depopulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Modulation of biliverdin dynamics and spectral properties by Sandercyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of free biliverdin and free bilirubin in serum: A comprehensive LC-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biliverdin reductase: a target for cancer therapy? [frontiersin.org]

- 11. Biliverdin Reductase Isozymes in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]

Unveiling the Solid-State Architecture of Biliverdin Dimethyl Ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and conformational properties of biliverdin (B22007) dimethyl ester, a key derivative of the bile pigment biliverdin. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, structural biology, and drug development, offering in-depth data and methodologies related to its solid-state form.

Crystal Structure and Conformation

The three-dimensional structure of biliverdin dimethyl ester was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group Pī. In the solid state, the biliverdin chromophore adopts a near-planar, helical conformation. This helical arrangement is a characteristic feature of the molecule's solid-state packing.

A notable aspect of the crystal structure is the formation of dimers through intermolecular hydrogen bonding. Two molecules, related by a crystallographic center of symmetry, are linked by two N-H···O hydrogen bonds. These bonds form between the nitrogen atom of a pyrrole (B145914) ring on one molecule and a carbonyl oxygen on the symmetry-equivalent pyrrolone ring of the adjacent molecule. This interaction results in an extended helical conformation for the dimer. The structure also reveals a significant degree of bond fixation within the tetrapyrrole skeleton.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Molecular Formula | C₃₅H₃₈N₄O₆ |

| Molecular Weight | 610.7 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 12.467(6) Å |

| b | 14.567(5) Å |

| c | 9.788(4) Å |

| α | 111.56(3)° |

| β | 90.64(4)° |

| γ | 97.91(3)° |

| Z | 2 |

| R-factor | 0.090 |

Data sourced from Sheldrick, W. S. (1976).

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. The key distances for the N-H···O hydrogen bond are detailed below.

| Bond | Distance |

| N-H···O | 2.80 Å |

| N-H | 1.12 Å |

| H···O | 1.74 Å |

Data sourced from Sheldrick, W. S. (1976).

Experimental Protocols

The determination of the crystal structure of this compound involved standard single-crystal X-ray diffraction techniques.

Crystallization

Crystals of this compound suitable for X-ray analysis were obtained. While the specific solvent system and temperature for crystallization are not detailed in the primary literature abstract, this process typically involves the slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents.

X-ray Data Collection

A suitable crystal was mounted on a diffractometer. Data were collected using Mo-Kα radiation. A total of 2,357 unique reflections were measured for the structure determination.

Structure Solution and Refinement

The crystal structure was solved using direct methods. This computational technique uses the measured reflection intensities to determine the initial phases of the structure factors, leading to an initial electron density map. The atomic positions were then refined, and the final structure was refined to an R-factor of 0.090. It was noted that the vinyl and one of the methyl ester groups exhibited disorder in the crystal structure.

Visualizations

Dimeric Structure of this compound

The following diagram illustrates the hydrogen-bonded dimer of this compound in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

This diagram outlines the key steps in the experimental workflow for determining the crystal structure of a small molecule like this compound.

An In-depth Technical Guide to the Natural Sources and Extraction of Biliverdin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of biliverdin (B22007), a tetrapyrrolic bile pigment with significant antioxidant and anti-inflammatory properties, and the methodologies for its extraction and conversion to biliverdin dimethyl ester. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Natural Sources of Biliverdin

Biliverdin is a product of heme catabolism and is found across a diverse range of organisms. While it is a metabolic intermediate in mammals, it is the final product of heme degradation in many other vertebrates like birds, reptiles, and amphibians. Its presence is often indicated by a distinct blue-green coloration.

Table 1: Quantitative Data on Biliverdin Concentration in Various Natural Sources

| Natural Source | Organism | Tissue/Part | Biliverdin Concentration | Reference |

| Avian Eggshells | Quail (Coturnix coturnix japonica) | Eggshell | 2.83 µg/g | |

| Pheasant (Phasianus colchicus) | Eggshell | 1.02 µg/g | ||

| Blue-shelled Chicken | Shell Gland | 8.25 ± 2.55 nmol/g | ||

| Brown-shelled Chicken | Shell Gland | 1.29 ± 0.12 nmol/g | ||

| Fish | Garfish (Belone belone) | Vertebral Column (including periosteum) | 23.49 µg/g | |

| Garfish (Belone belone) | Periosteum | 61.70 µg/g | ||

| Garfish (Belone belone) | Spinal Process | 24.3 µg/g | ||

| Insects | Common Cutworm (Spodoptera litura) | Hemolymph (in Vitellogenin) | 2.4% of total lipid components |

Note: This table presents a selection of available quantitative data and is not exhaustive.

Other notable natural sources of biliverdin include:

-

The hemolymph (blood) of various insects, such as the tobacco hornworm and certain butterflies.[1][3]

-

The wings of moths and butterflies.[1]

-

The serum and eggs of frogs.[1]

-

The placenta of dogs, which in rare cases, can lead to the birth of puppies with green fur that fades over time.[1]

-

The green bones of garfish and related species.[1]

-

The green blood, muscles, bones, and mucosal lining of skinks of the genus Prasinohaema.[1]

Extraction and Esterification of Biliverdin

The extraction of biliverdin from natural sources is a critical step for its study and potential therapeutic application. The subsequent conversion to its dimethyl ester derivative is often performed to improve its solubility in organic solvents, facilitating purification and characterization.

Emu eggshells are a convenient and rich source of biliverdin IXα.[4] The following protocol is adapted from established methods for its extraction and simultaneous esterification.[4]

Materials:

-

Crushed emu eggshells

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Acid Digestion and Esterification:

-

To crushed emu eggshells, add a solution of 5% (v/v) concentrated H₂SO₄ in methanol.

-

Stir the mixture at room temperature for several hours (e.g., 3 hours). This step both extracts the biliverdin and converts it to its dimethyl ester.

-

Filter the mixture to remove the eggshell residue. The filtrate will be a deep blue-green color.

-

-

Liquid-Liquid Extraction:

-

Transfer the methanolic filtrate to a separatory funnel.

-

Dilute the filtrate with water.

-

Extract the this compound into ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification by Flash Chromatography:

-

Prepare a silica gel column equilibrated with an appropriate solvent system (e.g., 100% ethyl acetate).

-

Load the concentrated crude extract onto the column.

-

Elute the column with the solvent to separate the this compound from impurities. The desired product will be a distinctly colored band.

-

Collect the fractions containing the pure this compound and concentrate them to yield a dark green solid. A typical yield is around 10 mg from a few eggshells.[4]

-

Animal bile is another source of biliverdin, although it also contains a significant amount of bilirubin (B190676).[5] The following is a general procedure for the extraction of bile pigments.

Materials:

-

Fresh animal bile (e.g., from pigs, cattle)

-

Ethanol

-

Ascorbic acid

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) or other acid to adjust pH

-

Standard laboratory glassware and equipment

Procedure:

-

Initial Preparation:

-

Cool fresh bile and filter to remove solid debris.

-

Perform a degreasing step if necessary, which can be achieved by cooling and filtering out solidified lipids.[5]

-

-

Extraction:

-

Prepare an extraction solvent mixture of chloroform and ethanol.

-

Acidify the bile to a pH of approximately 1.8 in the presence of ascorbic acid and NaCl.[5] The ascorbic acid helps to prevent oxidation of the bile pigments.

-

Mix the acidified bile with the chloroform-ethanol solvent and perform a liquid-liquid extraction.

-

-

Separation and Purification:

-

Separate the organic phase containing the bile pigments.

-

The extracted pigments can then be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate biliverdin from bilirubin and other components.[6]

-

For biliverdin obtained from sources where esterification is not part of the initial extraction, the following general procedure can be used.

Materials:

-

Purified biliverdin

-

Methanol (anhydrous)

-

Concentrated sulfuric acid or hydrogen chloride gas

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., chloroform or ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup:

-

Dissolve the purified biliverdin in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or bubble anhydrous hydrogen chloride gas through the solution.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC.

-

-

Workup:

-

Once the reaction is complete, neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

-

Extract the this compound into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solvent to obtain the crude this compound, which can then be purified by chromatography as described in section 2.1.

-

Signaling Pathways and Mechanisms of Action

Biliverdin and its reductase, BVR, are involved in several critical cellular signaling pathways, primarily related to their antioxidant and anti-inflammatory effects.

The initial step in the physiological role of biliverdin is its formation from the breakdown of heme.

Figure 1. Heme Catabolic Pathway.

Heme, released from senescent red blood cells, is catabolized by heme oxygenase-1 (HO-1) to produce biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[7][8] Biliverdin is then rapidly converted to bilirubin by biliverdin reductase (BVR).[7][8]

Biliverdin and bilirubin constitute a potent antioxidant system through a redox cycle.

Figure 2. Bilirubin-Biliverdin Antioxidant Redox Cycle.

Bilirubin acts as a potent antioxidant by scavenging reactive oxygen species (ROS), and in the process is oxidized back to biliverdin.[9][10][11] Biliverdin is then reduced back to bilirubin by BVR, utilizing NADPH as a cofactor, thus completing the cycle and regenerating the antioxidant.[9][12]

Biliverdin exerts anti-inflammatory effects through the modulation of key signaling pathways in immune cells such as macrophages.

Figure 3. Anti-inflammatory Signaling of Biliverdin.

Biliverdin, through its interaction with cell surface biliverdin reductase (BVR), can activate the PI3K/Akt signaling pathway, leading to the upregulation of the anti-inflammatory cytokine IL-10.[7][13][14] Additionally, biliverdin can inhibit the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), thereby downregulating the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[14]

Conclusion

Biliverdin and its dimethyl ester are compounds of significant interest due to their biological activities. This guide has provided an overview of their natural sources, with quantitative data where available, and detailed protocols for their extraction and esterification. The elucidation of the signaling pathways in which biliverdin is involved underscores its potential for therapeutic applications. It is anticipated that this technical guide will be a valuable asset for researchers and professionals working towards harnessing the potential of these fascinating molecules.

References

- 1. Biliverdin - Wikipedia [en.wikipedia.org]

- 2. The blue-green blood plasma of marine fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of biliverdin-binding protein from larval hemolymph of the swallowtail butterfly, Papilio xuthus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101148468A - Efficient extraction of bilirubin and bile acids from animal bile - Google Patents [patents.google.com]

- 6. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Mechanism of Action of Biliverdin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) dimethyl ester, a derivative of the heme catabolite biliverdin, is emerging as a potent antioxidant with significant therapeutic potential. Its mechanism of action is multifaceted, involving direct scavenging of reactive oxygen species (ROS), modulation of key cellular signaling pathways, and inhibition of pro-oxidant enzymes. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of biliverdin dimethyl ester, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutics targeting oxidative stress-related diseases.

Direct Radical Scavenging Activity

This compound exhibits a direct capacity to neutralize harmful reactive oxygen species, thereby mitigating cellular damage. This activity is attributed to its unique molecular structure, featuring an extended system of conjugated double bonds and reactive hydrogen atoms.

Scavenging of Peroxyl Radicals

This compound effectively scavenges peroxyl radicals, which are key mediators of lipid peroxidation. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the pyrrole (B145914) N-H groups donate a hydrogen atom to the peroxyl radical, thus neutralizing it.

Table 1: Kinetic Data for Peroxyl Radical Scavenging by this compound

| Parameter | Value | Experimental Conditions | Reference |

| Rate Constant (kinh) | 10.2 x 104 M-1 s-1 | Inhibited autoxidation of styrene | [1] |

| Stoichiometric Factor (n) | 2.7 | Inhibited autoxidation of styrene | [1] |

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS, is efficiently quenched by this compound. This process involves a physical quenching mechanism, where the excited energy of singlet oxygen is transferred to the this compound molecule, returning it to the ground state without chemical reaction. Structural evidence suggests a possible reaction mechanism involving the addition of singlet oxygen to the 4,5- or 15,16-double bonds of the molecule[2][3].

Modulation of Endogenous Antioxidant Defense Pathways

Beyond its direct scavenging activity, this compound amplifies the cell's own antioxidant defenses by modulating key signaling pathways, most notably the Nrf2-ARE pathway.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, leading to their transcription.

This activation results in the increased synthesis of a battery of protective enzymes and proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin, free iron (which is subsequently sequestered by ferritin), and carbon monoxide (CO), all of which have cytoprotective properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The precise molecular mechanism by which this compound activates Nrf2 is still under investigation, but it is thought to involve the modification of specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.

Upregulation of Heme Oxygenase-1 (HO-1)

A key downstream effect of Nrf2 activation by this compound is the induction of HO-1 expression. HO-1 plays a central role in cellular defense against oxidative stress. The products of the HO-1-catalyzed reaction have their own significant antioxidant and anti-inflammatory properties[4].

-

Biliverdin/Bilirubin (B190676): Biliverdin is rapidly converted to bilirubin by biliverdin reductase. Bilirubin is a potent antioxidant that can scavenge a wide range of ROS.

-

Carbon Monoxide (CO): CO has anti-inflammatory, anti-apoptotic, and vasodilatory effects.

-

Free Iron (Fe²⁺): The released iron is quickly sequestered by the protein ferritin, preventing it from participating in the generation of highly toxic hydroxyl radicals via the Fenton reaction.

Inhibition of Pro-oxidant Enzymes

This compound can also exert its antioxidant effects by directly inhibiting enzymes that are major sources of cellular ROS.

Inhibition of NADPH Oxidase (NOX)

Experimental Protocols

This section outlines general methodologies for assessing the antioxidant activity of this compound. Specific concentrations and incubation times may need to be optimized depending on the experimental setup.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure:

-

Add a specific volume of this compound solution (dissolved in a suitable solvent like DMSO or methanol) at various concentrations to a microplate well.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

-

Reagent Preparation:

-

Fluorescein (B123965) sodium salt solution (fluorescent probe).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).

-

Trolox (a water-soluble vitamin E analog) as a standard.

-

-

Assay Procedure:

-

Add this compound solution at various concentrations, the fluorescein solution, and a buffer to a microplate.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution.

-

Monitor the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a microplate and grow to confluence.

-

Assay Procedure:

-

Load the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Treat the cells with this compound at various concentrations.

-

Induce oxidative stress by adding a radical generator like AAPH.

-

Measure the fluorescence intensity over time.

-

-

Calculation: The antioxidant activity is determined by the reduction in fluorescence in the treated cells compared to the control (untreated) cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Singlet oxygen oxidation products of biliverdin IXα dimethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for singlet oxygen quenching by biliverdin IX-alpha dimethyl ester and its relevance to bilirubin photo-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Heme Oxygenase Pathway and Biliverdin Dimethyl Ester Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heme oxygenase (HO) pathway, a critical enzymatic cascade responsible for the degradation of heme. The guide delves into the molecular mechanisms, quantitative kinetics, and detailed experimental protocols relevant to the study of this pathway. Furthermore, it outlines the chemical synthesis of biliverdin (B22007) dimethyl ester, a key derivative used in research. This document is intended to serve as a valuable resource for professionals in academic research and drug development focused on leveraging the therapeutic potential of modulating the HO system.

The Heme Oxygenase Pathway: A Core Cellular Defense Mechanism

The heme oxygenase system is the rate-limiting step in the catabolism of heme, a porphyrin ring complexed with iron that is essential for the function of hemoproteins like hemoglobin, myoglobin, and cytochromes.[1] Beyond its role in heme turnover, the HO pathway is a central component of the cellular response to oxidative stress and inflammation, with its products exhibiting potent cytoprotective effects.[2]

The pathway consists of two primary enzymatic steps:

-

Heme Oxygenase (HO): This enzyme catalyzes the oxidative cleavage of the heme molecule.[3] There are two main isoforms: the inducible HO-1 (also known as heat shock protein 32) and the constitutively expressed HO-2.[3] HO-1 is a 32kDa enzyme that is robustly upregulated by a variety of stimuli, including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals.[4] The reaction catalyzed by HO requires three molecules of oxygen (O₂) and electrons donated by NADPH-cytochrome P450 reductase (CPR).[1][5] The products of this reaction are biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1]

-

Biliverdin Reductase (BVR): This cytosolic enzyme rapidly reduces biliverdin IXα to bilirubin (B190676) IXα.[1] This reaction utilizes NADPH or NADH as a reducing agent.[6] Bilirubin is a potent antioxidant and is the principal molecule responsible for the cytoprotective effects attributed to the HO pathway.

The end-products of the heme oxygenase pathway have significant physiological roles:

-

Carbon Monoxide (CO): Acts as a gasotransmitter with vasodilatory, anti-inflammatory, and anti-apoptotic properties.[2]

-

Ferrous Iron (Fe²⁺): Can be sequestered by ferritin, thereby preventing iron-mediated oxidative damage, or can be recycled for the synthesis of new heme-containing proteins.[1]

-

Biliverdin and Bilirubin: Possess powerful antioxidant capabilities, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[1]

Quantitative Data on the Heme Oxygenase Pathway

Understanding the kinetics of the enzymes involved in the heme oxygenase pathway is crucial for designing experiments and for the development of therapeutic modulators. The following tables summarize key quantitative data for heme oxygenase-1 and biliverdin reductase.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (turnover rate) | Organism/System | Reference |

| Heme Oxygenase-1 (HO-1) | Heme | ~2 | 0.03 s⁻¹ (at 25°C) | Human | [7][8] |

| Heme Oxygenase-2 (HO-2) | Heme | ~400 nM | Not explicitly stated | Human Embryonic Kidney Cells | [9] |

Table 1: Kinetic Parameters of Heme Oxygenase Isoforms. This table presents the Michaelis-Menten constant (K_m_) and maximal velocity (V_max_) for heme oxygenase-1 and -2 with their substrate, heme.

| Enzyme | Substrate | K_m_ (µM) | K_i_ for Bilirubin (µM) | pH | Cofactor | Organism/System | Reference |

| Biliverdin Reductase | Biliverdin IXα | Varies (sigmoidal kinetics) | Tightly binds at pH 7.0 | 7.0 | NADH | Rat Liver | [6][10] |

| Biliverdin Reductase | Biliverdin IXα | Varies (sigmoidal kinetics) | Binds less tightly at pH 8.7 | 8.7 | NADPH | Rat Liver | [6][10] |

Table 2: Kinetic Properties of Biliverdin Reductase. This table summarizes the kinetic characteristics of biliverdin reductase, highlighting its pH-dependent cofactor preference and product inhibition by bilirubin.

| Inhibitor | Target | IC_50_ (µM) | Chemical Class | Reference |

| Tin Protoporphyrin IX (SnPP) | Heme Oxygenase-1 | 0.05 - 0.5 | Porphyrin Analog | [11] |

| Zinc Protoporphyrin IX (ZnPP) | Heme Oxygenase-1 | 0.1 - 1.0 | Porphyrin Analog | [11] |

| Azalanstat | Heme Oxygenase-1 | ~5.0 | Imidazole-based | [11] |

| Compound 1 | Heme Oxygenase-1 | 0.25 | Imidazole-based | [11] |

| Compound 7l | Heme Oxygenase-1 | ~1.0 | Acetamide-based | [11] |

Table 3: Inhibitor Potency against Heme Oxygenase-1. This table provides the half-maximal inhibitory concentration (IC_50_) for several known inhibitors of HO-1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the heme oxygenase pathway.

Expression and Purification of Recombinant Human Heme Oxygenase-1 (HO-1)

This protocol describes the expression of His-tagged human HO-1 in E. coli and its subsequent purification using nickel-affinity chromatography.[11]

Materials:

-

pET vector containing His-tagged human HO-1 cDNA

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) broth and agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

-

Ni-NTA Agarose (B213101) resin

Procedure:

-

Transformation: Transform the pET-HO-1 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.[11]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.[11]

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.[11]

-

Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to lyse the cells completely.[11]

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.[11]

-

Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged HO-1 with 5 column volumes of Elution Buffer.[11]

-

Dialysis: Dialyze the eluted protein fractions against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Purity Analysis: Analyze the purity of the purified HO-1 by SDS-PAGE. The expected molecular weight of His-tagged human HO-1 is approximately 32 kDa.[11]

-

Storage: Store the purified protein in aliquots at -80°C.[11]

In Vitro Heme Oxygenase-1 Activity Assay (Spectrophotometric Method)

This assay measures HO-1 activity by quantifying the production of bilirubin, which is formed from the HO-1 product biliverdin by the action of biliverdin reductase.[11][12]

Materials:

-

Purified recombinant HO-1

-

Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

-

Hemin (substrate)

-

NADPH (cofactor)

-

Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µL of Reaction Buffer

-

1-5 µg of purified HO-1

-

1-2 mg/mL of rat liver cytosol (or a saturating concentration of purified biliverdin reductase)

-

20 µM Hemin

-

-

Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.5 mM.[11]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[11]

-

Termination of Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.[11]

-

Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.[11]

-

Measurement: Carefully collect the lower chloroform phase containing bilirubin. Measure the absorbance at 464 nm using a spectrophotometer.[11]

-

Calculation: Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹). One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[11]

Synthesis of Biliverdin Dimethyl Ester from Biliverdin IXα

This protocol describes the esterification of the propionic acid side chains of biliverdin to form this compound. This derivative is more soluble in organic solvents, facilitating its purification and use in various assays. The following is a general procedure adapted from literature.[13]

Materials:

-

Biliverdin IXα

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

TLC plates

Procedure:

-

Reaction Setup: Dissolve biliverdin IXα in anhydrous methanol. Cool the solution in an ice bath.

-

Esterification: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled methanolic solution of biliverdin. Allow the reaction to stir at room temperature overnight, protected from light.

-

Work-up: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to elute the this compound. Monitor the purification by TLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the heme oxygenase pathway and experimental procedures.

Heme Oxygenase Signaling Pathway

Caption: The enzymatic cascade of the heme oxygenase pathway.

Experimental Workflow for HO-1 Activity Assay

Caption: Step-by-step workflow for the spectrophotometric HO-1 activity assay.

Logical Relationship of HO-1 Induction and Cytoprotection

Caption: The logical flow from HO-1 induction to cellular protection.

Conclusion

The heme oxygenase pathway represents a pivotal and highly druggable target for a multitude of diseases characterized by oxidative stress and inflammation. This guide has provided a detailed technical overview of the pathway, including quantitative enzymatic data and robust experimental protocols. The ability to accurately measure HO-1 activity and synthesize key reagents like this compound is fundamental to advancing research in this field. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows. It is anticipated that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to unravel the full therapeutic potential of the heme oxygenase system.

References

- 1. researchgate.net [researchgate.net]

- 2. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heme oxygenase - Proteopedia, life in 3D [proteopedia.org]

- 4. Heme oxygenase - Wikipedia [en.wikipedia.org]

- 5. CYTOCHROME P450 REGULATION: THE INTERPLAY BETWEEN ITS HEME AND APOPROTEIN MOIETIES IN SYNTHESIS, ASSEMBLY, REPAIR AND DISPOSAL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction intermediates and single turnover rate constants for the oxidation of heme by human heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Biliverdin reductase: substrate specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Stability of Biliverdin Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) dimethyl ester (BVDE) is a lipophilic derivative of biliverdin, a key intermediate in the heme catabolic pathway. As a tetrapyrrolic compound, its inherent chemical and physical stability are of paramount importance for its use in research and potential therapeutic applications. This technical guide provides a comprehensive overview of the stability of biliverdin dimethyl ester, including its degradation pathways, sensitivity to various environmental factors, and recommended handling and storage conditions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and executing robust experimental protocols and in the formulation of stable preparations containing this compound.

Chemical and Physical Properties

This compound is a dark, crystalline solid with the molecular formula C₃₅H₃₈N₄O₆ and a molecular weight of 610.70 g/mol . It is sparingly soluble in aqueous solutions but exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).

| Property | Value |

| Molecular Formula | C₃₅H₃₈N₄O₆ |

| Molecular Weight | 610.7 g/mol |

| CAS Number | 10035-62-8 |

| Appearance | Black Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Signaling Pathways Involving Biliverdin

Biliverdin is a central molecule in the heme degradation pathway, a critical process for iron homeostasis and the removal of pro-oxidant heme. The stability and metabolism of biliverdin and its derivatives are intrinsically linked to this pathway.

Heme Catabolic Pathway

Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized by the enzyme heme oxygenase (HO-1) into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3][4][5][6][7][8] This is the rate-limiting step in heme degradation.[8] Subsequently, biliverdin is reduced to bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR).[1][2][3][4][5][6][7][8]

Biliverdin Reductase Catalytic Cycle

Biliverdin reductase facilitates the conversion of biliverdin to bilirubin in a cyclic process that utilizes NADPH as a reducing agent.[1][2][3][9] The enzyme binds to NADPH, followed by the binding of the biliverdin substrate to form a ternary complex.[2][9] After the reduction of biliverdin to bilirubin, the product is released, followed by the release of NADP⁺, regenerating the apoenzyme for the next catalytic cycle.[2][9]

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.

Photostability

This compound is known to be sensitive to light. Exposure to light, particularly in the UV and visible regions, can lead to photodegradation. While specific quantum yields for the photodegradation of BVDE are not extensively reported, studies on the parent compound, biliverdin, and other tetrapyrroles indicate that photo-oxidation is a primary degradation pathway. The absorption maxima of this compound are around 378 nm and 679 nm, and irradiation at these wavelengths can be expected to induce degradation. It is therefore crucial to protect this compound from light during storage and handling.

Thermal Stability

pH Stability

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the solution. While specific hydrolysis rate constants for BVDE across a range of pH values have not been extensively published, it is expected that the ester linkages will be more labile at pH extremes. For experiments requiring the use of aqueous buffers, it is advisable to work within a pH range close to neutral to minimize hydrolysis.

Oxidative Stability

Biliverdin and its derivatives are known to possess both antioxidant and pro-oxidant properties.[11][12][13] this compound can be oxidized by various reactive oxygen species (ROS), including singlet oxygen.[11] The oxidation of biliverdin can lead to the formation of several degradation products, including tripyrrolic and dipyrrolic compounds.[14][15] The antioxidant activity of biliverdin is attributed to its ability to scavenge free radicals.[13]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability of this compound. The following sections outline general methodologies for forced degradation studies and stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to establish the intrinsic stability of the molecule.[16]

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent such as 3% hydrogen peroxide or a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) at room temperature or elevated temperature.

-

Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

-

Thermal Degradation: Heat the solid sample or a solution of the sample at a high temperature (e.g., 80 °C) for a specified duration.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug substance from its degradation products.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |